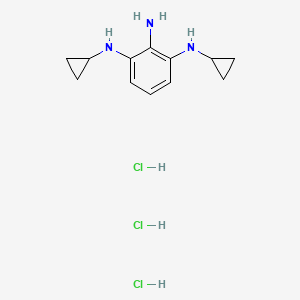

1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride is a chemical compound with the molecular formula C12H18Cl3N3 It is a derivative of benzene, featuring three amine groups attached to the benzene ring, with two of these amine groups being substituted with cyclopropyl groups

Preparation Methods

The synthesis of 1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Benzene is nitrated to form 1,2,3-trinitrobenzene.

Reduction: The nitro groups are reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Cyclopropylation: The amine groups are then substituted with cyclopropyl groups using cyclopropyl halides in the presence of a base.

Hydrochloride Formation: The final compound is treated with hydrochloric acid to form the trihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The cyclopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride can be compared with other similar compounds, such as:

1,3,5-Triaminobenzene Trihydrochloride: Lacks the cyclopropyl groups, making it less sterically hindered and potentially less reactive.

1,2,3-Triazole Derivatives: These compounds have a similar triamine structure but with a triazole ring, offering different reactivity and biological activity.

N,N,N′,N′-Tetraphenyl-1,4-Phenylenediamine: Features phenyl groups instead of cyclopropyl groups, affecting its electronic properties and interactions.

The uniqueness of this compound lies in its combination of cyclopropyl groups and triamine structure, which imparts distinct steric and electronic characteristics, making it valuable for specific research and industrial applications.

Biological Activity

1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride (CAS Number: 1258650-68-8) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈Cl₃N₃

- Molecular Weight : 303.66 g/mol

- CAS Number : 1258650-68-8

Research indicates that compounds similar to 1-N,3-N-dicyclopropylbenzene-1,2,3-triamine exhibit various mechanisms of action, including:

- Antimicrobial Activity : Many triamine derivatives have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA.

- Anticancer Properties : Some studies suggest that triamine compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Effects

Studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance:

- Gram-positive Bacteria : The compound has shown effectiveness against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Activity

Research into the anticancer properties of similar compounds suggests:

- Cell Proliferation Inhibition : Compounds in this class can inhibit the proliferation of various cancer cell lines through apoptosis induction .

- Selectivity for Cancer Cells : Preliminary findings indicate lower toxicity toward normal cells compared to cancerous cells, highlighting a potential therapeutic window .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antimicrobial | High | Effective against MRSA and other Gram-positive strains |

| Anticancer | Moderate to High | Induces apoptosis in various cancer cell lines |

| Cytotoxicity | Low in Normal Cells | Selective toxicity towards cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results indicated:

- A significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Enhanced efficacy when used in combination with standard antibiotics.

Case Study: Anticancer Activity

In vitro studies on human colon adenocarcinoma cell lines showed that treatment with the compound led to:

- A marked decrease in cell viability after 48 hours.

- Induction of apoptosis confirmed through flow cytometry analysis.

Properties

Molecular Formula |

C12H20Cl3N3 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

1-N,3-N-dicyclopropylbenzene-1,2,3-triamine;trihydrochloride |

InChI |

InChI=1S/C12H17N3.3ClH/c13-12-10(14-8-4-5-8)2-1-3-11(12)15-9-6-7-9;;;/h1-3,8-9,14-15H,4-7,13H2;3*1H |

InChI Key |

ZVZHQNOPPLDPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C(=CC=C2)NC3CC3)N.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.